molecular formula C13H6Br2O2 B3135466 2,7-dibromo-9H-xanthen-9-one CAS No. 40102-85-0

2,7-dibromo-9H-xanthen-9-one

Cat. No.: B3135466
CAS No.: 40102-85-0
M. Wt: 353.99 g/mol
InChI Key: AOOPYZBRENDMPN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,7-Dibromoxanthone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2,7-Dibromoxanthone has been shown to inhibit certain enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions suggest that 2,7-Dibromoxanthone may modulate the cellular redox state, potentially offering protective effects against oxidative damage.

Additionally, 2,7-Dibromoxanthone interacts with proteins involved in cell signaling pathways, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . These interactions can influence various cellular processes, including inflammation and apoptosis.

Cellular Effects

2,7-Dibromoxanthone exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to promote cell viability and reduce oxidative stress-induced damage . This compound also influences cell signaling pathways, such as the MAPK and NF-κB pathways, leading to altered gene expression and cellular responses.

In cancer cells, 2,7-Dibromoxanthone has demonstrated anti-proliferative effects by inducing cell cycle arrest and apoptosis . It modulates the expression of genes involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2, thereby inhibiting cancer cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of 2,7-Dibromoxanthone involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, inhibiting their catalytic activity . For example, 2,7-Dibromoxanthone inhibits the activity of superoxide dismutase by binding to its active site, thereby reducing the enzyme’s ability to neutralize reactive oxygen species.

Furthermore, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors such as NF-κB . This interaction leads to the inhibition of NF-κB activation, resulting in reduced expression of pro-inflammatory genes and decreased inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dibromoxanthone have been studied over different time periods. It has been observed that the compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2,7-Dibromoxanthone has shown sustained effects on cellular function, including prolonged inhibition of oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of 2,7-Dibromoxanthone vary with different dosages in animal models. At lower doses, the compound has been found to exert protective effects against oxidative stress and inflammation . At higher doses, 2,7-Dibromoxanthone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range for therapeutic applications.

Metabolic Pathways

2,7-Dibromoxanthone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and pharmacokinetics.

Transport and Distribution

Within cells and tissues, 2,7-Dibromoxanthone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . Understanding the transport and distribution of 2,7-Dibromoxanthone is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2,7-Dibromoxanthone influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with enzymes and proteins involved in oxidative stress and cell signaling pathways. In the nucleus, 2,7-Dibromoxanthone modulates gene expression by interacting with transcription factors . These subcellular interactions contribute to the compound’s overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dibromo-9H-xanthen-9-one typically involves the bromination of 9H-xanthen-9-one. One common method includes dissolving 9H-xanthen-9-one in acetic acid and adding bromine dropwise at room temperature. The mixture is then heated to reflux for several hours. After cooling, the reaction mixture is poured into ice water, and the precipitate is washed with sodium bicarbonate solution, sodium hydrogen sulfite solution, and water. The solid product is dried under vacuum and recrystallized in toluene to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,7-dibromo-9H-xanthen-9-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 2 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives with varying oxidation states.

    Reduction Reactions: Reduction of the carbonyl group in the xanthone structure can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted xanthone derivatives with various functional groups.

    Oxidation Reactions: Oxidized xanthone derivatives with higher oxidation states.

    Reduction Reactions: Reduced xanthone derivatives with hydroxyl or alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-dibromo-9H-xanthen-9-one is unique due to its specific substitution pattern and the presence of bromine atoms at positions 2 and 7. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,7-dibromoxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOPYZBRENDMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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